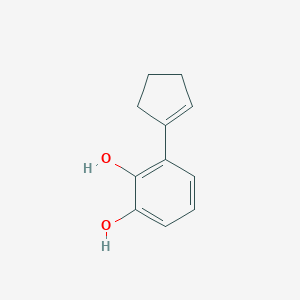
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopentene group and two hydroxyl groups. This compound is part of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with benzene derivatives under specific conditions. For instance, the reaction of organocerium reagents with cycloalkanones can provide alkoxides, which upon further reaction with MsCl or SOCl2 and DBU, yield aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalytic processes, such as palladium-catalyzed reactions, is common in industrial settings to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .
Scientific Research Applications
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
What sets 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol apart from similar compounds is the presence of the cyclopentene group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
62922-40-1 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h3-4,6-7,12-13H,1-2,5H2 |
InChI Key |
UCULGHZLWVADGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




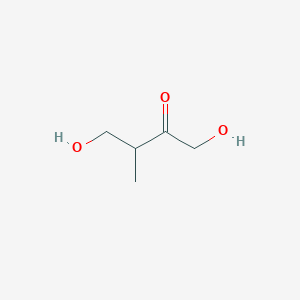
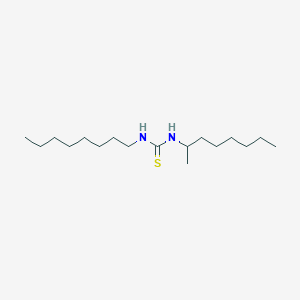
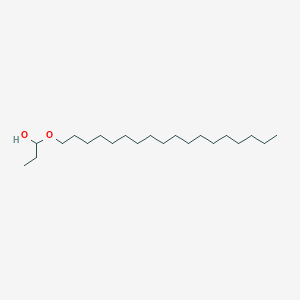
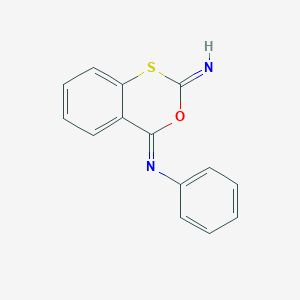
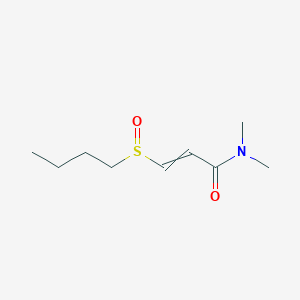
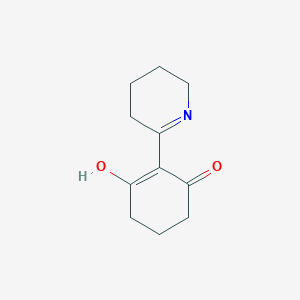

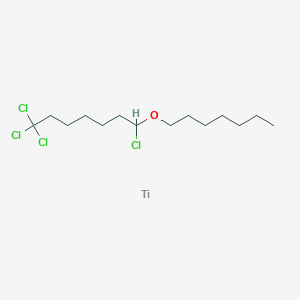
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
